molecular formula C25H22N4O3 B2481384 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-02-5

7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2481384
CAS No.: 1251611-02-5
M. Wt: 426.476
InChI Key: LBNFSNQZHOTGJA-UHFFFAOYSA-N
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Description

7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1251611-02-5) is a high-purity small molecule research compound with the molecular formula C₂₅H₂₂N₄O₃ and a molecular weight of 426.47 g/mol . This 1,8-naphthyridine derivative is offered for research applications and is for research use only. It is not intended for human or veterinary use . The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities . This specific compound serves as a key intermediate and building block for synthesizing more complex molecules. Researchers are investigating its potential in various fields, including as an antimicrobial agent, given that structurally related 2-amino-1,8-naphthyridine-3-carboxamide derivatives have been patented for their use in treating bacterial infections . Other 1,4-dihydro-naphthyridine derivatives are also explored for their activity in modulating calcium channels, indicating potential applications in cardiovascular and cerebrovascular disease research . Furthermore, naphthyridine derivatives, in general, have demonstrated significant biological activities in scientific literature, including antitumor properties through the induction of apoptosis and cell cycle arrest in cancer cell lines . Its mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, potentially leading to the inhibition of critical pathways in pathogens or diseased cells . This compound provides researchers with a versatile chemical tool for developing novel therapeutic agents and probing biochemical mechanisms.

Properties

IUPAC Name

7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-7-6-10-19(13-16)27-22(30)15-29-14-21(25(32)28-18-8-4-3-5-9-18)23(31)20-12-11-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNFSNQZHOTGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenyl isocyanate with 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Position 1 Modifications

  • 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3): This analog (MW 424.28) features a 4-chlorobenzyl group at position 1 and a 3-chlorophenylcarboxamide. It exhibits a melting point >300°C and IR absorption at 1686.4 cm⁻¹ (C=O keto) and 1651.1 cm⁻¹ (C=O amide). Its synthesis yield (67%) and antibacterial activity highlight the importance of halogenated aryl groups for stability and target binding .
  • 1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide :
    This derivative (MW 393.3) substitutes position 1 with an ethyl group and position 3 with a trifluoromethylbenzyl carboxamide. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for CNS penetration .

    • Comparison : The target compound’s N-phenylcarboxamide lacks the electron-withdrawing trifluoromethyl group, which may reduce lipid solubility but improve compatibility with polar binding sites.

Position 7 Modifications

  • 7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA): This compound () demonstrates potent locomotor stimulation in rodents, attributed to catecholamine modulation. The 7-benzyl group likely enhances CNS bioavailability by increasing lipophilicity.

Position 3 Carboxamide Variations

  • 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a2): With dual chloro substituents, this analog (MW 424.28) shows a 76% synthesis yield and IR absorption at 737 cm⁻¹ (C–Cl). Its activity against microbial targets underscores the role of halogenated aryl groups in antimicrobial potency . Comparison: The target compound’s N-phenyl group lacks halogens, which may reduce cytotoxicity but improve selectivity for non-microbial targets (e.g., kinases or DNA topoisomerases) .

Table 1: Key Properties of Selected 1,8-Naphthyridine Derivatives

Compound Name Substituents (Positions) MW Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Activity
Target Compound 1: (3-MePh)carbamoylmethyl; 7: Me ~450* N/A N/A ~1685 (C=O), ~1650 (amide) Inferred antitumor
5a3 1: 4-Cl-benzyl; 3: 3-Cl-Ph 424.28 67 >300 1686.4 (C=O), 1651.1 (amide) Antibacterial
AG-7352 7: trans-3-MeO-4-MeNH-pyrrolidinyl 422 25 N/A N/A Cytotoxic (IC₅₀ <1 μM)
Nalidixic Acid Organotin Derivative 1: Et; 3: Sn coordination ~500* 70 N/A ~1650 (COO⁻) Antifungal

*Estimated based on structural analogs.

Table 2: Substituent Impact on Activity

Position Substituent Type Effect on Properties/Activity Example Compounds
1 Halogenated benzyl ↑ Thermal stability, ↓ solubility, ↑ antimicrobial activity 5a3
1 Carbamoylmethyl ↑ Hydrogen bonding, ↑ solubility, ↑ target selectivity Target Compound
7 Aminopyrrolidinyl ↑ Water solubility, ↑ DNA intercalation AG-7352
3 Organotin coordination ↑ Bioavailability via metal chelation, ↑ antifungal activity Nalidixic Acid Derivatives

Research Findings and Implications

  • Synthetic Feasibility : The target compound can likely be synthesized via Gould–Jacobs cyclization followed by N-alkylation and carboxamide coupling, as described for analogs in .
  • Limitations: The absence of halogen or metal-coordinating groups may limit its potency compared to analogs like 5a3 or organotin derivatives.

Biological Activity

7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylphenyl isocyanate with 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid under reflux conditions in organic solvents like tetrahydrofuran or dimethylformamide. The purification of the final product often employs recrystallization and chromatography techniques.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In particular, compounds similar to 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide have demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 15 μg/mL .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth and could be effective against various pathogens. The mechanism of action in this context may involve interference with bacterial protein synthesis or disruption of cell wall integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives is another area of active investigation. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, they could potentially inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The precise mechanism by which 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting enzymes involved in inflammation or cancer cell proliferation. This interaction may lead to alterations in cellular signaling pathways that promote apoptosis or inhibit cell growth.

Case Studies and Research Findings

Several studies have documented the biological activity of related naphthyridine derivatives:

Study Findings
Nakamura et al. (1982)Identified anticancer properties of naphthyridine derivatives with significant cytotoxicity against non-small cell lung cancer .
Shubina et al.Reported on the induction of apoptosis by naphthyridine analogs in leukemia cells .
Recent InvestigationsShowed potential for antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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